METHYL 2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETATE
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Overview
Description
Methyl 2-[4-(2-ethoxyphenyl)piperazino]acetate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and an acetate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[4-(2-ethoxyphenyl)piperazino]acetate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazine derivative .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale reactions using similar synthetic routes. The key steps include the preparation of intermediates, cyclization, and purification processes to obtain high yields of the target compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[4-(2-ethoxyphenyl)piperazino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyphenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 2-[4-(2-ethoxyphenyl)piperazino]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for designing new compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of methyl 2-[4-(2-ethoxyphenyl)piperazino]acetate involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act on adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. The compound may bind to these receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- Methyl [4-(2-methoxyphenyl)-1-piperazinyl]acetate
- Methyl [4-(2-ethoxyphenyl)-1-piperazinyl]acetate
Comparison: Methyl 2-[4-(2-ethoxyphenyl)piperazino]acetate is unique due to its specific substitution pattern on the piperazine ring. Compared to similar compounds, it may exhibit different biological activities and pharmacokinetic profiles. The presence of the ethoxy group can influence its binding affinity and selectivity towards molecular targets, making it distinct in its applications and effects .
Properties
IUPAC Name |
methyl 2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-20-14-7-5-4-6-13(14)17-10-8-16(9-11-17)12-15(18)19-2/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFMHKUSTMMIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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